molecular formula C13H18O3 B1354105 3,5-Diisopropoxybenzaldehyde CAS No. 94169-64-9

3,5-Diisopropoxybenzaldehyde

Cat. No.: B1354105
CAS No.: 94169-64-9
M. Wt: 222.28 g/mol
InChI Key: RVJSOGIYAICWMA-UHFFFAOYSA-N
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Description

3,5-Diisopropoxybenzaldehyde (CAS: 112538-48-4) is an aromatic aldehyde derivative with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. It features two isopropoxy (–OCH(CH₃)₂) groups at the 3- and 5-positions of the benzene ring and an aldehyde (–CHO) group at the 1-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of resveratrol, a polyphenolic compound with antioxidant properties. The isopropoxy groups act as protective moieties, enabling selective deprotection under milder conditions (compared to methyl ethers) to avoid isomerization of sensitive products during synthesis .

Properties

IUPAC Name

3,5-di(propan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJSOGIYAICWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461962
Record name 3,5-diisopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94169-64-9
Record name 3,5-diisopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diisopropoxybenzaldehyde can be synthesized through several methods. One common approach involves the alkylation of 3,5-dihydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diisopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3,5-Diisopropoxybenzoic acid.

    Reduction: 3,5-Diisopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diisopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diisopropoxybenzaldehyde involves its reactivity due to the presence of the aldehyde group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The isopropoxy groups can also influence the reactivity and stability of the molecule.

Molecular Targets and Pathways: The aldehyde group can interact with nucleophiles, leading to the formation of various products. The isopropoxy groups can provide steric hindrance, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,5-diisopropoxybenzaldehyde and related aromatic aldehydes significantly influence their reactivity, applications, and physicochemical properties. Below is a detailed comparative analysis:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
This compound –OCH(CH₃)₂ (3,5), –CHO (1) C₁₃H₁₈O 190.28 Resveratrol synthesis, protecting group strategy in organic chemistry Bulky isopropoxy groups enhance steric protection; mild deprotection conditions .
3,5-Dibromo-salicylaldehyde –Br (3,5), –OH (2), –CHO (1) C₇H₄Br₂O₂ ~295.82* Metal coordination complexes (e.g., Ni(II)), bioinorganic studies Bromine’s electron-withdrawing effect enhances ligand-metal binding; bioactive .
3,5-Dimethoxy-4-propoxybenzaldehyde –OCH₃ (3,5), –OCH₂CH₂CH₃ (4), –CHO (1) C₁₂H₁₆O₄ 224.26 Not explicitly stated in evidence; likely intermediate in fine chemical synthesis Longer propoxy chain increases lipophilicity; methoxy groups offer moderate steric hindrance .
4-Hydroxy-3,5-dimethoxybenzaldehyde –OH (4), –OCH₃ (3,5), –CHO (1) C₉H₁₀O₄ 182.17 Pharmacological research, reference standards Hydroxy group enables hydrogen bonding; higher polarity than alkoxy analogs .

*Molecular weight calculated based on formula.

Reactivity and Functional Group Analysis

  • Electron Effects: this compound: The isopropoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. However, their steric bulk may hinder reactions at the ortho/para positions . 3,5-Dibromo-salicylaldehyde: Bromine atoms are electron-withdrawing, deactivating the ring but enhancing coordination with transition metals (e.g., Ni(II)) due to lone-pair donation . 4-Hydroxy-3,5-dimethoxybenzaldehyde: The phenolic –OH group is acidic (pKa ~10), enabling deprotonation under basic conditions, which can alter reactivity in coupling reactions .
  • Protecting Group Utility :

    • Isopropoxy groups in this compound are removed under milder acidic conditions (e.g., HCl/THF) compared to methyl ethers, reducing risk of side reactions .
    • Methoxy or propoxy groups in analogs (e.g., 3,5-dimethoxy-4-propoxybenzaldehyde) require harsher conditions (e.g., BBr₃) for deprotection, limiting their use in sensitive syntheses .

Physicochemical Properties

  • Solubility: Alkoxy derivatives (e.g., this compound) are more lipophilic than hydroxy-containing analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde), affecting their solubility in polar vs. nonpolar solvents .
  • Thermal Stability :
    • Brominated analogs (e.g., 3,5-dibromo-salicylaldehyde) may exhibit lower thermal stability due to weaker C–Br bonds compared to C–O bonds in alkoxy derivatives .

Biological Activity

3,5-Diisopropoxybenzaldehyde is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two isopropoxy groups attached to the benzene ring, which may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C13H18O2 and a molecular weight of 218.28 g/mol. Its structure features a benzene ring substituted with two isopropoxy groups at the 3 and 5 positions and an aldehyde group at the first position. This configuration may affect its solubility, stability, and reactivity in biological contexts.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, benzaldehyde derivatives have been shown to possess antibacterial activity against various strains of bacteria. A study demonstrated that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin against resistant strains of Staphylococcus aureus, suggesting a potential synergistic effect when combined with other antimicrobial agents .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

CompoundBacterial StrainMIC (µg/mL)Observed Effect
BenzaldehydeStaphylococcus aureus850Antibacterial activity observed
This compoundBacillus anthracis800Potential for further study
Isopropyl BenzaldehydePantoea conspicua1060Moderate antibacterial activity

The mechanisms underlying the biological activity of this compound and its derivatives may involve interactions with bacterial cell membranes. Similar compounds have been reported to disrupt membrane integrity, leading to cell lysis and death . Furthermore, the presence of phenolic hydroxyl groups in related compounds has been linked to increased antimicrobial efficacy through enhanced penetration into bacterial cells .

Case Studies

  • Antibiotic Modulation : A study explored the effect of benzaldehyde on antibiotic efficacy. It was found that combining benzaldehyde with norfloxacin reduced its MIC significantly, indicating that benzaldehyde could enhance antibiotic action against resistant bacterial strains .
  • Fungal Inhibition : Research on related compounds showed antifungal properties against Candida species. The structural similarity suggests that this compound may also exhibit antifungal activity, warranting further investigation into its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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